molecular formula C₁₂H₁₇N₃S B1142018 N-(Ethylcarbamothioyl)-N'-phenylpropionimidamide CAS No. 263137-35-5

N-(Ethylcarbamothioyl)-N'-phenylpropionimidamide

Cat. No. B1142018
M. Wt: 235.35
InChI Key:
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, structure, and possibly its common uses .


Synthesis Analysis

The synthesis of a compound involves the procedures and conditions used to produce it. This can include the starting materials, catalysts, temperature, pressure, and other factors .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying the transformations that the compound undergoes when it reacts with other substances. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and other characteristics that can be observed without changing the compound’s identity .

Safety And Hazards

This information is typically found in the compound’s Material Safety Data Sheet (MSDS). It includes details about the compound’s toxicity, flammability, and precautions for handling and storage .

properties

IUPAC Name

(1E)-1-(1-anilinopropylidene)-3-ethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S/c1-3-11(15-12(16)13-4-2)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKNUKRLRCAWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NC(=S)NCC)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\C(=S)NCC)/NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Ethylcarbamothioyl)-N'-phenylpropionimidamide

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